molecular formula C21H22FN3O7 B053598 N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin CAS No. 117458-86-3

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin

Numéro de catalogue B053598
Numéro CAS: 117458-86-3
Poids moléculaire: 447.4 g/mol
Clé InChI: ZBDVTPRXALZLIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin, also known as MNX, is a novel fluoroquinolone derivative that has been developed as a potential antibacterial agent. It is a hybrid molecule that combines the structural features of norfloxacin and oxazolidinone. MNX has shown promising results in vitro and in vivo against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Mécanisme D'action

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin belongs to the fluoroquinolone class of antibiotics, which target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for the proper replication and transcription of bacterial DNA. By inhibiting their activity, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin prevents the bacteria from proliferating and causes their death.
Biochemical and Physiological Effects:
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has been shown to have a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It exhibits good efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also has a low propensity for inducing bacterial resistance.

Avantages Et Limitations Des Expériences En Laboratoire

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has several advantages over other fluoroquinolones, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. However, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also has some limitations, including its high cost of production and limited availability. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin may also have potential drug-drug interactions with other medications.

Orientations Futures

There are several potential future directions for research on N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin. These include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin in animal models.
3. Investigation of the potential use of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin as a topical antibacterial agent for skin and soft tissue infections.
4. Study of the efficacy of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin in combination with other antibiotics for the treatment of multidrug-resistant bacterial infections.
5. Development of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin analogs with improved antibacterial activity and lower toxicity.
Conclusion:
In conclusion, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin is a novel fluoroquinolone derivative that has shown promising results as an antibacterial agent. Its broad-spectrum activity, low toxicity, and good pharmacokinetic properties make it a potential candidate for the treatment of drug-resistant bacterial infections. Further research is needed to fully evaluate its efficacy and safety in clinical settings.

Méthodes De Synthèse

The synthesis of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin involves the condensation of norfloxacin with a substituted oxazolidinone intermediate. The reaction is carried out under mild conditions using a suitable catalyst and solvent system. The final product is obtained in good yield and purity, and its chemical structure is confirmed by various spectroscopic techniques.

Applications De Recherche Scientifique

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has been extensively studied for its antibacterial activity and mechanism of action. It has been shown to inhibit bacterial DNA replication and transcription by binding to the DNA gyrase and topoisomerase IV enzymes. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also exhibits good pharmacokinetic properties, including high oral bioavailability and low toxicity.

Propriétés

Numéro CAS

117458-86-3

Nom du produit

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin

Formule moléculaire

C21H22FN3O7

Poids moléculaire

447.4 g/mol

Nom IUPAC

1-ethyl-6-fluoro-7-[4-[(4-methyl-5-methylidene-2-oxo-1,3-dioxolan-4-yl)oxy]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H22FN3O7/c1-4-23-11-14(19(27)28)18(26)13-9-15(22)17(10-16(13)23)24-5-7-25(8-6-24)32-21(3)12(2)30-20(29)31-21/h9-11H,2,4-8H2,1,3H3,(H,27,28)

Clé InChI

ZBDVTPRXALZLIJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)OC4(C(=C)OC(=O)O4)C)F)C(=O)O

SMILES canonique

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)OC4(C(=C)OC(=O)O4)C)F)C(=O)O

Synonymes

N-((4-methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.